REACTION_CXSMILES
|
[SH+]1CCCC1.[CH3:6][C:7]1([CH3:35])[C:9]2([C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:11]=[CH:10]2)[CH:8]1[C:18]([O:20][CH2:21][C:22]1C=CC=C(OC2C=CC=CC=2)C=1)=[O:19].CC1(C)C2(C3C(=CC=CC=3)C=C2)C1C(O)=O>>[CH3:6][C:7]1([CH3:35])[C:9]2([C:17]3[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=3)[CH:11]=[CH:10]2)[CH:8]1[C:18]([O:20][CH2:21][CH3:22])=[O:19]
|
Name
|
tetrahydrothiophenium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SH+]1CCCC1
|
Name
|
m-phenoxybenzyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
tetrahydrothiophenium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[SH+]1CCCC1
|
Name
|
3,3-dimethylspiro[cyclopropane-1,1'-indene]-2-carboxylic acid, m-phenoxybenzyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(C12C=CC1=CC=CC=C21)C(=O)OCC2=CC(=CC=C2)OC2=CC=CC=C2)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(C(C12C=CC1=CC=CC=C21)C(=O)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
are obtained
|
Name
|
|
Type
|
|
Smiles
|
CC1(C(C12C=CC1=CC=CC=C21)C(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |